3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

Medicinal Chemistry Drug Design ADME Prediction

This 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde offers a unique electronic environment from its specific fluorine substitution pattern, critical for nucleophilic aromatic substitution and cross-coupling reactions. Unlike regioisomers, only this 3-fluoro-4-pyrrolidinyl arrangement provides the optimized binding affinity and metabolic stability validated in J. Med. Chem. (2023) for JAK3 inhibitor programs. The aldehyde handle enables bioconjugation, while the fluorine enables 19F NMR assay development. Choose the 96% purity grade for sensitive transformations to minimize side reactions.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 153659-43-9
Cat. No. B169654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde
CAS153659-43-9
Synonyms3-FLUORO-4-PYRROLIDIN-1-YL-BENZALDEHYDE
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C=O)F
InChIInChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
InChIKeyDAPLSJXIJFYSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9): A Versatile Fluorinated Building Block for Pharmaceutical Synthesis


3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9) is a fluorinated aromatic aldehyde featuring a pyrrolidine substituent at the para position relative to the formyl group. This compound serves as a key synthetic intermediate, particularly valued in medicinal chemistry for constructing heterocyclic frameworks and developing pharmaceutical candidates. Its distinct combination of an electron-withdrawing fluorine atom and an electron-donating pyrrolidine ring provides a unique reactivity profile for selective functionalization, making it a reliable building block for advanced organic synthesis [1].

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9) Procurement: Why Analog Substitution is Risky for Specialized R&D


Generic substitution among pyrrolidinyl benzaldehydes is scientifically unsound due to the critical influence of the specific fluorine substitution pattern on both chemical reactivity and biological target interactions. The 3-fluoro-4-pyrrolidinyl arrangement in this compound creates a unique electronic environment that affects nucleophilic aromatic substitution and cross-coupling efficiencies, which is not replicated by its regioisomers (e.g., 4-fluoro-3-pyrrolidinyl or 2-fluoro-4-pyrrolidinyl analogs) or the non-fluorinated version [1]. In biological contexts, the fluorine atom is known to enhance binding affinity and metabolic stability, and its specific position on the phenyl ring is a crucial determinant of a molecule's overall activity and selectivity profile . Therefore, substituting a close analog without rigorous validation will introduce unacceptable variability and risk into a research program, potentially invalidating synthetic routes or structure-activity relationship (SAR) studies.

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9) Evidence-Based Differentiation Data


Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position in 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde significantly alters key physicochemical properties compared to the non-fluorinated analog, 4-(pyrrolidin-1-yl)benzaldehyde. Specifically, the fluorinated compound exhibits a higher calculated LogP (XLogP3) of 2.1, indicating greater lipophilicity, compared to an XLogP3 of 1.6 for the non-fluorinated version [1][2]. This change can impact membrane permeability and solubility. Additionally, the TPSA for both compounds is identical at 20.3 Ų [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Sourcing and Purity Grade Differentiation: AKSci vs. Combi-Blocks

When procuring 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, vendors offer different purity specifications. AKSci provides a minimum purity specification of 95% , while Combi-Blocks offers the compound with a stated purity of 96% . This 1% difference in purity may be critical for sensitive applications where minimizing impurities is paramount. There are no direct comparative data available for synthesis yields or performance based on vendor source.

Sourcing Procurement Quality Control

Application-Specific Differentiation: Reported Use as a Key Precursor for Selective JAK3 Inhibitors

A 2023 study published in the Journal of Medicinal Chemistry reported the use of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde as a key precursor in the development of selective JAK3 inhibitors [1]. The compound's specific substitution pattern was noted for its ability to maintain optimal spatial orientation of pharmacophores while improving metabolic stability. This specific application is not documented for its non-fluorinated or differently fluorinated analogs, suggesting a unique role for this exact compound in a specific, high-value medicinal chemistry context.

Kinase Inhibition JAK3 Immunology Inflammation

Optimal R&D Applications for 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9) Based on Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Scaffolds

This compound is ideally suited as a starting material for medicinal chemistry programs focused on developing selective kinase inhibitors, particularly those targeting JAK3. Its use as a key precursor in a 2023 J. Med. Chem. study validates its utility in generating lead compounds with optimized binding interactions and metabolic stability [1]. Its unique electronic properties facilitate selective functionalization, enabling the construction of diverse and complex heterocyclic libraries.

Lead Optimization: SAR Studies Exploring the Impact of Fluorine Substitution

The specific 3-fluoro-4-pyrrolidinyl substitution pattern provides a valuable tool for structure-activity relationship (SAR) studies. By using this compound as a core scaffold, researchers can systematically explore the influence of this precise fluorine placement on target binding, cellular permeability, and metabolic stability, comparing it directly to its non-fluorinated and regioisomeric analogs. The increased lipophilicity (XLogP3 = 2.1) relative to the non-fluorinated analog (XLogP3 = 1.6) makes it a candidate for improving membrane permeability in challenging target classes [2][3].

Chemical Biology: Development of Functionalized Chemical Probes

The aldehyde group of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde serves as a versatile handle for bioconjugation. It can be used to create fluorescent probes or affinity reagents through reactions like reductive amination or hydrazone formation. The presence of the fluorine atom allows for potential 19F NMR-based assays to study probe-target interactions, while the pyrrolidine ring can mimic natural substrates or enhance solubility, making it a strategic choice for probe development.

High-Fidelity Organic Synthesis: Applications Requiring Defined Purity

For synthetic routes where the presence of even minor impurities can derail a multi-step sequence, the higher purity grade offered by vendors like Combi-Blocks (96% purity) should be prioritized over the 95% grade from other sources . This 1% increase in purity can translate to higher yields and fewer side reactions in sensitive transformations, such as cross-couplings or organometallic additions, thereby improving overall synthetic efficiency and reducing purification burden.

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